ATP-Competitive CDK2/9 Binding Affinity: Target Compound vs. Olomoucine II (Class-Level Inference)
While no direct assay data is publicly available for N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide, it belongs to a patent-protected series of 2,6,9-trisubstituted purines designed for CDK inhibition [1]. The structurally proximal compound Olomoucine II (6-benzylamino-2-(2-hydroxyethylamino)-9-methylpurine) inhibits CDK2 with an IC50 of ~7 μM [2]. The target compound’s larger, cyclopropyl-bearing scaffold is rationally expected to alter the binding modality, but quantitative Kd or IC50 values are required for differentiation.
| Evidence Dimension | CDK2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Olomoucine II: ~7 μM (CDK2) |
| Quantified Difference | N/A |
| Conditions | In vitro kinase assay |
Why This Matters
Without target-specific IC50 data, procurement must rely on structural analogy rather than direct evidence, representing a significant risk for projects requiring defined CDK selectivity.
- [1] US Patent Application 20100093769. 2,6,9-substituted purine derivatives as CDK inhibitors. View Source
- [2] De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human CDK2 complexed with olomoucine II. European Journal of Biochemistry, 243(1-2), 518-526. View Source
